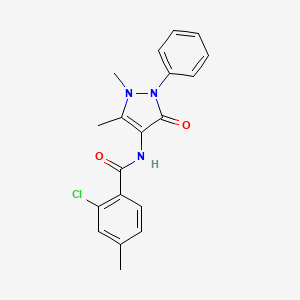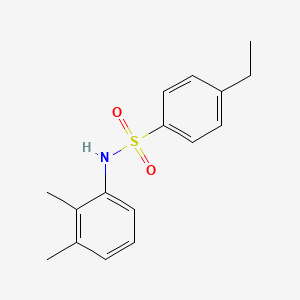![molecular formula C19H24ClNO2 B5315672 [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride, also known as AEB071, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. AEB071 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride selectively inhibits PKC, a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. PKC is activated by various extracellular stimuli, including growth factors, cytokines, and hormones. Upon activation, PKC phosphorylates various intracellular proteins, leading to downstream signaling events. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride binds to the catalytic domain of PKC, preventing its activation and downstream signaling events.
Biochemical and Physiological Effects:
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to have various biochemical and physiological effects. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been shown to inhibit tumor growth and metastasis in preclinical models. In autoimmune disorders, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce the production of inflammatory cytokines and inhibit immune cell activation. Inflammatory diseases such as psoriasis and rheumatoid arthritis, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been shown to reduce inflammation and improve clinical symptoms.
实验室实验的优点和局限性
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has various advantages and limitations for lab experiments. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also available in both free base and hydrochloride salt forms, making it easy to use in various experimental settings. However, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has limited solubility in water, making it difficult to use in aqueous solutions. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is also relatively expensive, making it difficult to use in large-scale experiments.
未来方向
There are several future directions for the study of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride. In cancer, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other cancer therapies, such as chemotherapy and immunotherapy. In autoimmune disorders and inflammatory diseases, future studies will focus on the use of [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in combination with other immunosuppressive agents. Future studies will also focus on the development of new PKC inhibitors with improved solubility and bioavailability. Finally, future studies will focus on the identification of new therapeutic applications for [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride in various diseases.
合成方法
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride is synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzaldehyde with allyl alcohol in the presence of a base to form 4-(allyloxy)-3-nitrobenzaldehyde. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The third step involves the reaction of the resulting amine with 4-(bromomethyl)benzylamine in the presence of a base to form [4-(allyloxy)-3-ethoxybenzyl]benzylamine. Finally, the hydrochloride salt of the compound is obtained by reacting the free base with hydrochloric acid.
科学研究应用
[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has shown promising results in preclinical studies as a potential treatment for melanoma, breast cancer, and pancreatic cancer. [4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride has also been studied for its potential use in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as psoriasis and rheumatoid arthritis.
属性
IUPAC Name |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-12-22-18-11-10-17(13-19(18)21-4-2)15-20-14-16-8-6-5-7-9-16;/h3,5-11,13,20H,1,4,12,14-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBTXELRANBLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-pyridinyloxy)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5315636.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5315661.png)

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)